molecular formula C11H11NO2 B14663981 1-Methyl-5-phenylpyrrolidine-2,3-dione CAS No. 37096-18-7

1-Methyl-5-phenylpyrrolidine-2,3-dione

Cat. No.: B14663981
CAS No.: 37096-18-7
M. Wt: 189.21 g/mol
InChI Key: VBHHMBPIAWTPRI-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrrolidine-2,3-dione is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine-2,3-diones, which are known for their versatile applications in medicinal chemistry and organic synthesis. This compound features a five-membered ring with a nitrogen atom and two carbonyl groups, making it a valuable scaffold for the development of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-phenylpyrrolidine-2,3-dione typically involves the cyclization of suitable precursors. One common method is the Pd-catalyzed asymmetric cyclization/alkoxycarbonylation sequence, which employs the interaction of amide-tethered 1,6-enynes with carbon monoxide and an alcohol. This reaction offers excellent chemo-, regio-, and enantioselectivities under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-phenylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, substituted phenyl derivatives, and more complex heterocyclic compounds .

Scientific Research Applications

1-Methyl-5-phenylpyrrolidine-2,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-phenylpyrrolidine-2,3-dione is unique due to its dual carbonyl groups and phenyl substitution, which provide distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel bioactive compounds with diverse therapeutic potential .

Properties

CAS No.

37096-18-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-methyl-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C11H11NO2/c1-12-9(7-10(13)11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

VBHHMBPIAWTPRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)C1=O)C2=CC=CC=C2

Origin of Product

United States

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